molecular formula C18H23N5O4S B049542 N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil CAS No. 319491-68-4

N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil

Cat. No.: B049542
CAS No.: 319491-68-4
M. Wt: 405.5 g/mol
InChI Key: WQAFYWMRZOZKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-desalkyludenafil is a metabolite of udenafil, a drug used primarily in the treatment of erectile dysfunction. N-desalkyludenafil retains some of the pharmacological properties of its parent compound, udenafil .

Mechanism of Action

Target of Action

DA-8164, also known as N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl]Udenafil or N-desalkyludenafil, is a potent selective phosphodiesterase type 5 (PDE5) inhibitor . PDE5 is an enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum located around the penis .

Mode of Action

The compound works by inhibiting the cGMP specific phosphodiesterase type 5 (PDE5), which is responsible for degradation of cGMP in the corpus cavernosum located around the penis . This inhibition enhances erectile function by increasing the amount of cGMP .

Biochemical Pathways

The primary biochemical pathway affected by DA-8164 is the cGMP pathway . By inhibiting PDE5, DA-8164 prevents the breakdown of cGMP, leading to an increase in cGMP levels. This increase in cGMP levels leads to smooth muscle relaxation and increased blood flow into the corpus cavernosum, resulting in an erection .

Pharmacokinetics

The pharmacokinetics of DA-8164 involves its absorption, distribution, metabolism, and excretion (ADME). DA-8164 is a main metabolite of udenafil, a drug used to treat erectile dysfunction . The pharmacological effect of DA-8164 in terms of its PDE5 inhibitory activity is half that of udenafil

Result of Action

The primary result of DA-8164’s action is the induction of penile erections. This is achieved through the relaxation of penile arteries and corpus cavernosal smooth muscle, which is mediated by the increase in cGMP levels caused by the inhibition of PDE5 .

Action Environment

The action, efficacy, and stability of DA-8164 can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual, and genetic factors. For example, the metabolism of DA-8164 can be affected by drugs that inhibit or induce cytochrome P450 enzymes, which play a role in the metabolism of many drugs

Preparation Methods

Chemical Reactions Analysis

N-desalkyludenafil, like other PDE5 inhibitors, can undergo various chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-desalkyludenafil has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of PDE5 inhibitors and their metabolic pathways.

    Biology: Researchers study its effects on cellular signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP).

    Medicine: It is investigated for its potential therapeutic effects and side effects in the treatment of erectile dysfunction and other conditions.

    Industry: N-desalkyludenafil is used in the development and testing of new PDE5 inhibitors.

Comparison with Similar Compounds

N-desalkyludenafil is similar to other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. it is unique in its specific metabolic profile and pharmacokinetics . Here is a comparison with similar compounds:

N-desalkyludenafil’s uniqueness lies in its specific metabolic pathway and its potential for different pharmacological effects compared to its parent compound and other PDE5 inhibitors .

Properties

IUPAC Name

3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-4-6-13-15-16(23(3)22-13)18(24)21-17(20-15)12-10-11(28(19,25)26)7-8-14(12)27-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,19,25,26)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAFYWMRZOZKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319491-68-4
Record name N-Desalkyludenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319491684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESALKYLUDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QYQ515AHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
Reactant of Route 2
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
Reactant of Route 3
Reactant of Route 3
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
Reactant of Route 4
Reactant of Route 4
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
Reactant of Route 5
Reactant of Route 5
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
Reactant of Route 6
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.